molecular formula C16H21N3O3 B7478495 3-oxo-N-(3-pyrrolidin-1-ylpropyl)-4H-1,4-benzoxazine-6-carboxamide

3-oxo-N-(3-pyrrolidin-1-ylpropyl)-4H-1,4-benzoxazine-6-carboxamide

Cat. No. B7478495
M. Wt: 303.36 g/mol
InChI Key: QWLOUACBXWLFQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-oxo-N-(3-pyrrolidin-1-ylpropyl)-4H-1,4-benzoxazine-6-carboxamide, also known as BZP, is a synthetic compound that belongs to the class of piperazines. BZP has been used as a recreational drug due to its stimulant effects, but it also has potential applications in scientific research.

Mechanism of Action

3-oxo-N-(3-pyrrolidin-1-ylpropyl)-4H-1,4-benzoxazine-6-carboxamide acts as a stimulant by binding to and activating the trace amine-associated receptor 1 (TAAR1) in the brain. This leads to the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which are responsible for the stimulant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature in humans. It also affects the release of hormones such as cortisol and prolactin. In animal studies, this compound has been shown to increase locomotor activity and cause hyperthermia.

Advantages and Limitations for Lab Experiments

3-oxo-N-(3-pyrrolidin-1-ylpropyl)-4H-1,4-benzoxazine-6-carboxamide has several advantages as a research tool. It is relatively easy to synthesize and has a well-defined mechanism of action. However, this compound has limitations as well. It is a controlled substance in many countries, which makes it difficult to obtain for research purposes. Additionally, the stimulant effects of this compound can make it difficult to distinguish between its effects and those of other compounds.

Future Directions

There are several potential future directions for research involving 3-oxo-N-(3-pyrrolidin-1-ylpropyl)-4H-1,4-benzoxazine-6-carboxamide. One area of interest is the development of new piperazine derivatives with improved pharmacological properties. Another area of interest is the use of this compound as a tool for studying the role of TAAR1 in the central nervous system. Finally, this compound could be used to study the effects of stimulants on cognitive function and behavior.

Synthesis Methods

3-oxo-N-(3-pyrrolidin-1-ylpropyl)-4H-1,4-benzoxazine-6-carboxamide can be synthesized using a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with pyrrolidine and ammonium acetate. The resulting product is then reacted with phosgene to form the desired compound.

Scientific Research Applications

3-oxo-N-(3-pyrrolidin-1-ylpropyl)-4H-1,4-benzoxazine-6-carboxamide has potential applications in scientific research as a tool for studying the central nervous system. It has been shown to affect the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in a variety of physiological processes. This compound has also been used as a model compound for studying the structure-activity relationships of piperazine derivatives.

properties

IUPAC Name

3-oxo-N-(3-pyrrolidin-1-ylpropyl)-4H-1,4-benzoxazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c20-15-11-22-14-5-4-12(10-13(14)18-15)16(21)17-6-3-9-19-7-1-2-8-19/h4-5,10H,1-3,6-9,11H2,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLOUACBXWLFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCNC(=O)C2=CC3=C(C=C2)OCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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